6-Methyl-5-(naphthalen-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
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Overview
Description
6-Methyl-5-(naphthalen-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that contains a thiadiazine ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(naphthalen-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-2-carboxylic acid hydrazide with carbon disulfide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(naphthalen-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like DMF or DMSO at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(naphthalen-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, which can modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methyl-5-{5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-ylsulfanyl}-4-(3-nitrophenyl)pyridine-3-carbonitrile
- Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate
Uniqueness
6-Methyl-5-(naphthalen-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its thiadiazine ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
87427-88-1 |
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Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
6-methyl-5-naphthalen-2-yl-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C14H12N2OS/c1-9-13(15-16-14(17)18-9)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,16,17) |
InChI Key |
JKRRZBURLYKXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NNC(=O)S1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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